Nortrachelogenin-8'-O-beta-glucoside chemical structure and properties
Nortrachelogenin-8'-O-beta-glucoside chemical structure and properties
An In-Depth Technical Guide to Nortrachelogenin-8'-O-beta-glucoside: From Isolation to Bioactivity
Executive Summary
Nortrachelogenin-8'-O-beta-glucoside (NTG) is a dibenzylbutyrolactone lignan glycoside found in various plant species, including Trachelospermum jasminoides and Pulsatilla koreana. As a member of the lignan family—a class of polyphenols derived from the dimerization of phenylpropanoid precursors—NTG has attracted significant scientific interest for its diverse pharmacological potential. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural origins, and biosynthesis. We present a detailed, field-proven protocol for its extraction and purification from plant matrices, explaining the causality behind each step. Furthermore, this document delves into the compound's significant biological activities, focusing on its anticancer and antibiofilm properties, supported by an exploration of its underlying mechanisms of action, including the inhibition of the Akt signaling pathway and the bacterial enzyme Sortase A. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.
Introduction to Lignans and Nortrachelogenin-8'-O-beta-glucoside
Lignans are a major class of phytoestrogens, formed by the oxidative coupling of two C6-C3 phenylpropane units.[1] Their structural diversity and broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects, have established them as a critical area of natural product research.[1][2] Within this class, dibenzylbutyrolactone lignans are characterized by a central lactone ring and are precursors to mammalian enterolignans, which are implicated in various health-promoting effects.[2]
Nortrachelogenin-8'-O-beta-glucoside is a glycosidic form of the aglycone nortrachelogenin. The addition of a glucose moiety generally increases its water solubility and alters its bioavailability. This compound has emerged as a molecule of interest due to its demonstrated ability to inhibit cancer cell proliferation and, notably, to combat bacterial biofilms, presenting a non-bactericidal approach to managing persistent infections.[3][4]
Chemical Structure and Physicochemical Properties
The chemical identity of Nortrachelogenin-8'-O-beta-glucoside is defined by its dibenzylbutyrolactone core, substituted with two 4-hydroxy-3-methoxybenzyl groups and a beta-D-glucopyranosyl moiety attached at the 8' position.
Systematic IUPAC Name: (3S,4S)-3,4-bis(4-hydroxy-3-methoxybenzyl)-3-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one.[5]
Synonyms: (3S,4S)-3-(β-D-Glucopyranosyloxy)dihydro-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone.[6]
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂O₁₂ | [6][7][8] |
| Molecular Weight | 536.53 g/mol | [6][7] |
| CAS Number | 858127-38-5 | [6] |
| Physical Form | Solid, Powder | [8][9] |
| Purity (Commercial) | ≥95-98% | [6][8][9] |
| InChIKey | YAVQULWQXQRTKS-KOFHWYBRSA-N | [9] |
Natural Occurrence and Biosynthesis
Natural Sources: Nortrachelogenin-8'-O-beta-glucoside has been isolated from several plant species. The most notable sources include:
-
The leaves and stems of Star Jasmine (Trachelospermum jasminoides).[5][10]
-
The dried roots of the Korean pasqueflower (Pulsatilla koreana).[7]
-
Maple wood (Acer species).[4]
The aglycone, nortrachelogenin, is also found in Wikstroemia indica and various pine species (Pinus spp.).[2][]
Biosynthesis: The biosynthesis of dibenzylbutyrolactone lignans is a complex process originating from the phenylpropanoid pathway.[12] The pathway begins with the amino acid phenylalanine, which is converted into cinnamic acid and then to p-coumaroyl-CoA. Through a series of hydroxylations and methylations, this precursor is transformed into coniferyl alcohol, the key monomer for lignan synthesis. The dimerization of two coniferyl alcohol molecules, mediated by dirigent proteins and laccases, forms pinoresinol. Subsequent enzymatic reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) lead to the formation of secoisolariciresinol, which is then oxidized to form the dibenzylbutyrolactone core structure of matairesinol.[13] Further enzymatic modifications on this core structure lead to nortrachelogenin, which is then glycosylated to yield Nortrachelogenin-8'-O-beta-glucoside.
Caption: Generalized biosynthesis of dibenzylbutyrolactone lignans.
Extraction, Isolation, and Purification
The isolation of Nortrachelogenin-8'-O-beta-glucoside requires a multi-step process designed to separate this moderately polar glycoside from other plant metabolites. The following protocol is a robust methodology adapted from a bio-guided fractionation of Trachelospermum jasminoides.[2][10]
Experimental Protocol:
Step 1: Sample Preparation and Defatting
-
Rationale: The initial removal of non-polar lipids and waxes is critical to prevent interference in subsequent extraction and chromatographic steps.
-
Air-dry the plant material (e.g., aerial parts of T. jasminoides) at room temperature until brittle.
-
Grind the dried material into a coarse powder to increase the surface area for solvent penetration.
-
Exhaustively macerate the powdered material with n-hexane (e.g., 2 x 3 L for 1 kg of material) at room temperature. This step removes chlorophyll, lipids, and other non-polar constituents.
-
Discard the n-hexane fraction and air-dry the defatted plant powder.
Step 2: Ethanolic Extraction
-
Rationale: An alcohol-water mixture is effective for extracting a broad range of secondary metabolites, including moderately polar lignan glycosides.
-
Extract the defatted powder with 90% ethanol (e.g., 2 x 4 L for 1 kg) via cold maceration for 48-72 hours with occasional agitation.
-
Filter the extract and combine the ethanolic fractions.
-
Concentrate the extract under reduced pressure at a temperature below 60°C to yield a dry residue (the defatted ethanolic extract, DEE).
Step 3: Liquid-Liquid Partitioning
-
Rationale: This step fractionates the crude extract based on the differential polarity of its components. Lignans typically concentrate in the ethyl acetate and n-butanol fractions.[2]
-
Suspend the dry DEE in distilled water (e.g., 600 mL for 300 g of residue).
-
Successively partition the aqueous suspension with solvents of increasing polarity: a. Chloroform (e.g., 1.5 L) b. Ethyl acetate (e.g., 1.5 L) c. n-butanol (e.g., 1.2 L)
-
Collect each fraction separately. Nortrachelogenin and its glycoside are expected to be enriched in the ethyl acetate fraction (EAF).
-
Evaporate the solvent from each fraction under reduced pressure.
Step 4: Chromatographic Purification
-
Rationale: Column chromatography is employed to isolate the target compound from the enriched fraction.
-
Subject the dried EAF to flash chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions rich in Nortrachelogenin-8'-O-beta-glucoside and concentrate them.
-
For final purification to achieve high purity (>98%), utilize preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A mobile phase consisting of a gradient of water (often with 0.1% formic acid to improve peak shape) and methanol or acetonitrile is typically effective.
Caption: Workflow for the isolation and purification of NTG.
Structural Elucidation
The definitive structure of Nortrachelogenin-8'-O-beta-glucoside was elucidated using a combination of spectroscopic techniques.[5] While detailed public spectra are scarce, the process relies on the following standard analytical methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C₂₆H₃₂O₁₂). Tandem MS (MS/MS) experiments reveal fragmentation patterns, such as the characteristic loss of the glucose moiety (162 Da), which helps confirm the glycosidic nature of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include aromatic protons on the benzyl rings, methoxy group protons, and the characteristic signals of the sugar moiety, including the anomeric proton whose coupling constant confirms the β-configuration of the glycosidic bond.
-
¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure and confirming the point of glycosylation.
-
Biological Activities and Pharmacological Potential
Anticancer and TRAIL-Sensitizing Activity
While direct studies on the glycoside are limited, research on its aglycone, nortrachelogenin (NTG), provides strong evidence for its anticancer potential. NTG was identified as a potent sensitizer of prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[14] Importantly, this sensitizing effect was specific to malignant cells, with no observed toxicity in non-malignant prostate cells.[14] This activity is particularly relevant as TRAIL is a promising anticancer agent, but many cancer cells develop resistance.
Antibiofilm and Sortase A Inhibitory Activity
Nortrachelogenin-8'-O-beta-glucoside has been identified as a potent antibiofilm agent against the foodborne pathogen Listeria monocytogenes.[4] It inhibits the formation of biofilms and promotes the dispersal of pre-formed ones.[4] This activity is not due to bactericidal effects but rather to the inhibition of a key virulence factor. Further studies revealed that NTG, along with other polyphenols from maple, inhibits the activity of Sortase A (SrtA).[4][15] SrtA is a bacterial transpeptidase that anchors virulence-associated surface proteins to the cell wall, a critical step in host cell adhesion and biofilm formation.[16] This makes SrtA an attractive target for developing anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.
Mechanism of Action
Inhibition of Akt Pathway and Growth Factor Signaling
The mechanism by which the aglycone nortrachelogenin sensitizes prostate cancer cells to TRAIL involves the potent inhibition of the pro-survival Akt signaling pathway.[14] NTG was shown to inhibit the activation of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[14] By preventing the activation of these receptors, NTG blocks the downstream activation of Akt, a key kinase that promotes cell survival and proliferation. This inhibition of survival signals lowers the apoptotic threshold of the cancer cells, making them highly susceptible to TRAIL-induced cell death.
Mechanism of Sortase A Inhibition
Sortase A functions by recognizing a specific sorting signal (e.g., LPXTG motif) on surface proteins.[17] The enzyme's active site cysteine (Cys184) cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate. This intermediate is then resolved by the nucleophilic attack of an amino group on the lipid II peptidoglycan precursor, covalently anchoring the protein to the cell wall.[18][19] Nortrachelogenin-8'-O-beta-glucoside acts as an inhibitor of this process. In silico modeling suggests that NTG binds to the active site of SrtA, likely preventing the substrate from accessing the catalytic residues.[4] By blocking SrtA, NTG effectively prevents the display of key adhesins on the bacterial surface, thereby disrupting the bacteria's ability to form biofilms and adhere to host tissues.
Caption: Mechanism of Sortase A inhibition by NTG.
Conclusion and Future Directions
Nortrachelogenin-8'-O-beta-glucoside is a natural product with significant, well-defined biological activities. Its chemical structure, based on the dibenzylbutyrolactone lignan framework, provides a foundation for its pharmacological potential. The ability of its aglycone to inhibit the Akt survival pathway highlights its promise in oncology, particularly in combination therapies to overcome resistance to apoptosis-inducing agents like TRAIL. Furthermore, its demonstrated role as a Sortase A inhibitor positions it as a lead compound for the development of novel anti-virulence agents to combat bacterial biofilms without promoting resistance.
Future research should focus on several key areas:
-
Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of the glycoside is needed to understand its bioavailability and conversion to the active aglycone in vivo.
-
In Vivo Efficacy: Preclinical animal studies are required to validate the in vivo efficacy of NTG for both its anticancer and antibiofilm activities.
-
Structural Optimization: Medicinal chemistry efforts could be directed at modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Other Targets: A comprehensive investigation into other potential molecular targets could uncover additional therapeutic applications for this versatile lignan.
References
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Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry, 17(12), 1053-1074. [Link]
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Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans – A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Mini Reviews in Medicinal Chemistry. [Link]
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Solyomváry, A., Beni, S., & Boldizsar, I. (2017). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. PubMed. [Link]
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von Heimendahl, C. U. (2006). Biosynthesis of Lignans. Dissertation, Martin-Luther-Universität Halle-Wittenberg. [Link]
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Greco, C., et al. (2020). Sortase A is the target of maple lignans. ResearchGate. [Link]
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Peltola, M., et al. (2013). The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling. Biochemical Pharmacology, 86(5), 571-83. [Link]
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Kandasamy, S., et al. (2020). In-Silico Identified New Natural Sortase A Inhibitors Disrupt S. aureus Biofilm Formation. International Journal of Molecular Sciences, 21(22), 8632. [Link]
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Olonisakin, T., et al. (2020). Identification and characterization of nortrachelogenin-8'-O-β-D-glucopyranoside (NTG) as an antibiofilm compound from maple. ResearchGate. [Link]
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van der Verren, S. E., et al. (2021). Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. RSC Medicinal Chemistry. [Link]
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Morgera, F., et al. (2012). Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition. Protein & Peptide Letters. [Link]
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